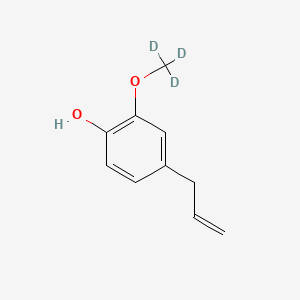
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is an organic compound with the molecular formula C10H9N3O2. It is characterized by the presence of a benzoic acid moiety attached to a 1-methyl-1H-1,2,4-triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the benzoic acid framework under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
科学研究应用
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and coordination complexes.
Biological Studies: It serves as a ligand in the study of enzyme interactions and protein binding.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
作用机制
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring is known for its ability to form stable complexes with metal ions, which can influence its biological activity . The exact pathways and targets depend on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-benzoic acid derivative with different substitution patterns.
Uniqueness
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the triazole ring attachment can significantly affect the compound’s properties, making it distinct from other similar compounds .
属性
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSDOAGLPGNOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)





